molecular formula C21H16FN7O B1409031 (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one CAS No. 870281-17-7

(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Cat. No. B1409031
CAS RN: 870281-17-7
M. Wt: 401.4 g/mol
InChI Key: BVUBLIHUYSRSFE-LBPRGKRZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a purine ring, and a phenyl ring. These functional groups could potentially interact with biological targets through a variety of non-covalent interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine and phenyl groups could influence its solubility and stability .

Scientific Research Applications

Antibacterial Activity

A series of compounds including variants of quinazolin-4(3H)-one, similar in structure to the specified chemical, demonstrated potent antibacterial activity. Particularly, specific compounds showed significant activity against Proteus vulgaris and Bacillus subtilis, highlighting their potential in antibacterial applications (Appani, Bhukya, & Gangarapu, 2016).

Antimicrobial and Anticancer Potential

Quinazolinone derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains. Additionally, some of these compounds showed promising anticancer activity, particularly against human colon cancer cell lines, indicating their potential in cancer treatment (Deep et al., 2013).

Dual Inhibitor for Cancer Treatment

A quinazolinone-based derivative was synthesized and evaluated as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. It exhibited potent cytotoxic activity against various human cancer cell lines and showed potential as an effective anti-cancer agent (Riadi et al., 2021).

Potential in Imaging and Drug Development

Compounds structurally related to quinazolin-4(3H)-one were utilized in positron emission tomography (PET) studies, showcasing their potential in medical imaging and drug development. These studies were particularly focused on imaging translocator protein (TSPO) in the brain, demonstrating the utility of such compounds in neuroscientific research (Yui et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Quinazolinones are known to interact with a variety of biological targets, including enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-15-9-5-8-14(22)16(15)21(30)29(20)13-6-3-2-4-7-13/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBLIHUYSRSFE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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